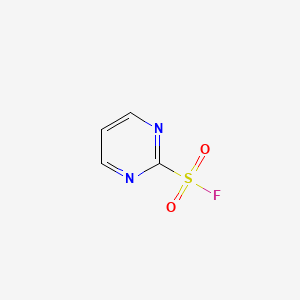

Pyrimidine-2-sulfonyl fluoride

Descripción

Significance of Sulfonyl Fluorides in Chemical Biology and Organic Synthesis

Sulfonyl fluorides have emerged as a "privileged" functional group in chemical biology and organic synthesis due to their unique balance of stability and reactivity. nih.govrsc.org Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability in aqueous environments, a crucial feature for biological applications. nih.gov This stability, however, is paired with a latent reactivity that can be harnessed for specific chemical transformations.

In the realm of chemical biology , sulfonyl fluorides are highly valued as "warheads" for covalent inhibitors. nih.govrsc.org They can form stable covalent bonds with specific amino acid residues in proteins, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. nih.govacs.org This property allows for the development of highly specific probes to study protein function, identify and validate drug targets, and map enzyme binding sites. nih.govrsc.org The ability to target a wider range of amino acids beyond the commonly targeted cysteine expands the scope of proteins that can be investigated and potentially inhibited. acs.org

In organic synthesis , sulfonyl fluorides are key players in the field of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by Nobel laureate K. Barry Sharpless. thieme-connect.comthieme-connect.com SuFEx chemistry leverages the robust nature of the S(VI)-F bond, which can be selectively activated to react with nucleophiles, enabling the efficient construction of complex molecules. acs.orgthieme-connect.com This has led to their use as versatile building blocks for creating a wide array of organic compounds, including those with applications in drug discovery and materials science. thieme-connect.comdntb.gov.ua The development of new synthetic methods continues to expand the utility of sulfonyl fluorides in creating diverse molecular architectures. researchgate.net

Overview of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry

The pyrimidine ring is a heterocyclic aromatic organic compound similar to pyridine (B92270). As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine scaffold is of immense interest in medicinal chemistry. ontosight.ainih.gov Its presence in natural products and its ability to interact with a wide range of biological targets have established it as a "privileged scaffold" in drug discovery. ontosight.ainih.gov

The versatility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of a molecule's pharmacological properties. nih.gov Pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutic agents, demonstrating activities such as:

Anticancer: Pyrimidine-based compounds are known to inhibit protein kinases, which are crucial for cell signaling and are often dysregulated in cancer. ontosight.ai

Antiviral and Antibacterial: The scaffold is a key component in the design of agents that interfere with microbial growth and replication. ontosight.ai

Anti-inflammatory and Anti-neurodegenerative: Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines, have shown promise in treating these conditions. nih.govresearchgate.net

The ability of the pyrimidine ring to mimic the interactions of purines and to be readily functionalized makes it a cornerstone in the design of novel therapeutic agents. ontosight.ai

Research Trajectories for Pyrimidine-2-sulfonyl Fluoride

The convergence of the sulfonyl fluoride warhead and the pyrimidine scaffold in this compound has opened up exciting avenues of research. A significant area of investigation is its application in the development of covalent inhibitors . Researchers are exploring how the pyrimidine ring can be further functionalized to direct the sulfonyl fluoride group to specific amino acid residues on target proteins, thereby creating highly selective and potent inhibitors. soton.ac.uk

Structure-reactivity studies are being conducted to understand how modifications to the pyrimidine ring affect the reactivity of the sulfonyl fluoride group. acs.org By introducing electron-withdrawing or electron-donating groups to the pyrimidine ring, scientists can modulate the electrophilicity of the sulfur atom, allowing for the fine-tuning of the compound's reactivity for specific biological targets. soton.ac.ukacs.org

Furthermore, the synthesis of this compound and its derivatives is an active area of research. Novel and efficient synthetic routes, including electrochemical methods, are being developed to make these valuable compounds more accessible for a broader range of applications. acs.org The development of these synthetic platforms is crucial for exploring the full potential of this compound in drug discovery and chemical biology.

Structure

3D Structure

Propiedades

IUPAC Name |

pyrimidine-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZIGHBQOOGZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479242 | |

| Record name | Pyrimidine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35762-87-9 | |

| Record name | Pyrimidine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2-sulfonyl Fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pyrimidine 2 Sulfonyl Fluoride and Analogues

Strategies for Sulfonyl Fluoride (B91410) Moiety Installation

Conversion from Sulfonyl Chlorides

The most conventional and widely utilized method for synthesizing aryl and heteroaryl sulfonyl fluorides is through the halogen exchange of the corresponding sulfonyl chlorides. mdpi.comrsc.orgthieme-connect.com This approach is favored for its straightforwardness, often employing common fluoride salts like potassium fluoride (KF) or potassium bifluoride (KHF₂) in a biphasic solvent system. mdpi.comthieme-connect.com

However, a significant challenge in applying this method to pyrimidine (B1678525) derivatives is the inherent instability of the heteroaryl sulfonyl chloride precursor, such as pyrimidine-2-sulfonyl chloride. rsc.orgacs.org These intermediates are often difficult to isolate and store, which can complicate the synthetic process. rsc.orgacs.org

To circumvent this, one-pot procedures have been developed. A notable method involves the initial oxidation of a stable heteroaryl thiol precursor, like 2-mercaptopyrimidine, to the sulfonyl chloride. acs.org This is achieved using an oxidizing agent such as aqueous sodium hypochlorite (B82951) at low temperatures. acs.org The unstable sulfonyl chloride is generated in situ and immediately converted to the more stable sulfonyl fluoride by adding a fluoride source like KHF₂. mdpi.comacs.org This process avoids the isolation of the labile sulfonyl chloride, providing a more practical route to the desired fluoride compound. nih.gov

Recent advancements have introduced robust protocols that overcome limitations with heteroaryl substrates. One such protocol uses potassium fluoride with a catalytic amount of water in an acetone (B3395972) solvent system, which has been shown to be effective for a range of substrates, including heteroaromatics. thieme-connect.com

| Precursor | Reagents | Product | Key Features |

| Heteroaryl Thiol | 1. Sodium Hypochlorite (aq) 2. KHF₂ | Heteroaryl Sulfonyl Fluoride | One-pot procedure; avoids isolation of unstable sulfonyl chloride. acs.org |

| Arylsulfonyl Chloride | KF, H₂O, Acetone | Arylsulfonyl Fluoride | Robust protocol for various substrates, including heteroaromatics. thieme-connect.com |

| Sulfonyl Chloride | KF, 18-crown-6, Acetonitrile (B52724) | Sulfonyl Fluoride | Effective for aryl sulfonyl fluorides, but less so for alkyls. mdpi.comrsc.org |

Electrochemical Approaches from Thiols and Disulfides

Electrochemical methods offer a modern, environmentally benign alternative for synthesizing sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants. acs.orgresearchgate.netnih.gov These techniques can directly utilize readily available thiols and disulfides as starting materials. acs.orgtue.nl

Direct electrochemical oxidative coupling is a mild and efficient process for forming the S-F bond. acs.orgresearchgate.net In this method, a thiol or disulfide is subjected to anodic oxidation in an electrochemical cell. acs.orgnih.gov Mechanistic studies indicate that the reaction proceeds through the rapid anodic oxidation of the thiol to form a disulfide intermediate. acs.orgnih.gov This disulfide is then further oxidized to generate the sulfonyl fluoride. acs.org The process is characterized by its broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols. acs.orgnih.gov The reaction is generally conducted at room temperature using simple graphite (B72142) and steel electrodes. acs.org

A key advantage of the electrochemical approach is the use of potassium fluoride (KF) as an inexpensive, safe, and abundant source of fluoride. acs.orgresearchgate.nettue.nl Fluoride ions are typically poorly soluble and not very reactive in organic solvents, but the electrochemical conditions facilitate their reaction. researchgate.nettue.nl

Initial optimization studies for this methodology were successfully conducted on 2-mercapto-4,6-dimethylpyrimidine, demonstrating its applicability to pyrimidine scaffolds. acs.orgresearchgate.net The reaction typically employs a biphasic system of acetonitrile and aqueous hydrochloric acid, with pyridine (B92270) added as a base. acs.orgtue.nl The combination of anodic oxidation with a simple fluoride salt like KF provides a practical and cost-effective route to sulfonyl fluorides. acs.orgtue.nl Kinetic experiments have confirmed that the process involves radical intermediates and nucleophilic fluorination. acs.org

| Substrate | Fluoride Source | Electrode System | Solvent System | Yield (%) |

| 2-Mercapto-4,6-dimethylpyrimidine | KF | Graphite Anode / Steel Cathode | CH₃CN / 1M HCl | 74 |

| Thiophenol | KF | Graphite Anode / Steel Cathode | CH₃CN / 1M HCl | 99 |

| 4-Chlorobenzylthiol | KF | Graphite Anode / Steel Cathode | CH₃CN / 1M HCl | 75 |

| 2-Phenylethanethiol | KF | Graphite Anode / Steel Cathode | CH₃CN / 1M HCl | 80 |

Data sourced from studies on electrochemical sulfonyl fluoride synthesis. acs.orgtue.nl

Palladium-Catalyzed Synthesis from Aryl Bromides

The process typically uses a palladium catalyst, such as PdCl₂(AmPhos)₂, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) serving as the sulfur dioxide source. mdpi.comnih.gov This generates a sulfinate intermediate in situ. Subsequent treatment with an electrophilic fluorinating agent, most commonly N-fluorodibenzenesulfonimide (NFSI), converts the sulfinate to the final sulfonyl fluoride. rsc.orgnih.govscispace.com The method is noted for its mild conditions and excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules. rsc.orgnih.gov

While this transformation is effective for a wide variety of aryl and many heteroaryl bromides, studies have shown that certain nitrogen-containing heterocycles, including bromo-pyrimidines, can be recalcitrant substrates for this specific palladium-catalyzed reaction, failing to produce the desired sulfonyl fluoride efficiently. rsc.org

| Substrate Type | Catalyst | SO₂ Source | Fluorinating Agent | Key Features |

| Aryl Bromides | PdCl₂(AmPhos)₂ | DABSO | NFSI | Mild, one-pot procedure with broad functional group tolerance. rsc.orgnih.gov |

| Heteroaryl Bromides | PdCl₂(AmPhos)₂ | DABSO | NFSI | Effective for many heterocycles, but some, like pyrimidines, are challenging. rsc.org |

Deoxyfluorination Strategies

Deoxyfluorination of sulfonic acids and their salts presents a direct route to sulfonyl fluorides, bypassing the need for sulfonyl chloride intermediates. nih.gov This strategy is an underexplored but promising approach. Recent methodologies have demonstrated the conversion of both aryl and alkyl sulfonic acids or their salts directly to sulfonyl fluorides under mild conditions. researchgate.net

One effective strategy employs thionyl fluoride (SOF₂), which can be generated in situ, to facilitate the deoxyfluorination of sulfonate salts. nih.gov Another complementary method utilizes bench-stable deoxyfluorination reagents like Xtalfluor-E® for the conversion of sulfonic acids. nih.gov These methods provide a valuable alternative, particularly when the corresponding sulfonyl chloride is unstable or difficult to access. nih.govresearchgate.net

While the term "deoxyfluorination" is also associated with reagents like 2-pyridinesulfonyl fluoride (PyFluor) that convert alcohols to alkyl fluorides, the focus here is on the synthesis of the sulfonyl fluoride moiety itself via the deoxyfluorination of a sulfonic acid precursor. acs.orgsigmaaldrich.comresearchgate.net This approach directly leverages the stable and often commercially available sulfonic acids to access the valuable sulfonyl fluoride products. nih.gov

Synthesis from Sulfonates and Sulfonic Acids

The conversion of sulfonic acids and their corresponding salts into sulfonyl fluorides represents a direct and increasingly efficient pathway for synthesizing pyrimidine-2-sulfonyl fluoride. Traditional methods often involve multi-step procedures, but recent advancements have focused on one-pot syntheses.

A prominent one-pot, two-step strategy involves the initial conversion of a sulfonic acid into a more reactive intermediate, such as a sulfonyl chloride, which is then subjected to a fluorine source. For instance, a facile cascade process allows for the transformation of abundant and inexpensive sulfonates or sulfonic acids into valuable sulfonyl fluorides. rsc.org This method utilizes cyanuric chloride as a chlorinating agent and potassium bifluoride (KHF2) as the fluorine source, proceeding under mild conditions. mdpi.com

More direct approaches, termed deoxyfluorination, bypass the isolation of intermediates. These methods employ reagents that both activate the sulfonic acid and provide the fluoride ion in a single step. nih.gov Two complementary strategies have been demonstrated:

Using Thionyl Fluoride (SOF₂): This method effectively converts sulfonic acid sodium salts to their corresponding sulfonyl fluorides, achieving high yields (90–99%) within an hour. nih.govtheballlab.com

Using Xtalfluor-E®: As a bench-stable solid, Xtalfluor-E® provides a practical alternative for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts. nih.govtheballlab.com This reagent facilitates the conversion under milder conditions compared to other methods. theballlab.com

These modern strategies represent a significant improvement over older, two-pot procedures, although some one-pot methods may have limitations with certain electron-poor substrates or require extended reaction times. nih.gov

| Method | Key Reagents | Starting Material | Key Features | Reference |

|---|---|---|---|---|

| One-Pot, Two-Step Halogen Exchange | Cyanuric Chloride, KHF₂ | Sulfonic Acids/Sulfonates | Facile cascade process; mild reaction conditions. | rsc.orgmdpi.com |

| Direct Deoxyfluorination | Thionyl Fluoride (SOF₂) | Sulfonic Acid Sodium Salts | Rapid reaction (1 hour) with high yields (90-99%). | nih.govtheballlab.com |

| Direct Deoxyfluorination | Xtalfluor-E® | Sulfonic Acids and Salts | Uses a bench-stable solid reagent; proceeds under mild conditions. | nih.govtheballlab.com |

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for efficiently generating molecular complexity. frontiersin.org They are particularly valuable in synthesizing diverse libraries of compounds, including pyrimidine structures. nih.gov

One sustainable approach involves an iridium-catalyzed MCR that synthesizes the pyrimidine core from amidines and up to three different alcohol molecules. nih.govorganic-chemistry.org This process is highly regioselective and proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen as byproducts. nih.gov This methodology allows for the creation of highly and unsymmetrically substituted pyrimidines, which can serve as precursors for subsequent sulfonyl fluoride installation. nih.gov

Other MCRs directly construct the sulfonyl fluoride moiety onto an aromatic ring. A notable example involves the reaction of in-situ generated arynes with secondary amines and sulfuryl fluoride (SO₂F₂), providing a direct route to substituted arylsulfonyl fluorides. mdpi.com Another innovative, catalyst-free MCR utilizes aryltriazenes, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), and NFSI (N-Fluorobenzenesulfonimide) in the presence of trifluoroacetic acid (TFA). bohrium.com This one-pot method is praised for its simple reaction conditions, broad functional group tolerance, and operational ease, making it a practical strategy for preparing a variety of sulfonyl fluorides. bohrium.com

The Biginelli reaction, a classic MCR, can be used to produce dihydropyrimidinones and their analogues, which serve as versatile intermediates for further functionalization. beilstein-journals.org

| Reaction Type | Key Components | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Pyrimidine Synthesis | Amidines, Alcohols (up to 3) | Substituted Pyrimidines | Sustainable; regioselective; forms pyrimidine core. | nih.govorganic-chemistry.org |

| Aryne-Based Sulfonyl Fluoride Synthesis | Aryne Precursors, Secondary Amines, SO₂F₂ | Substituted Arylsulfonyl Fluorides | Directly installs the sulfonyl fluoride group. | mdpi.com |

| Triazene-Based Sulfonyl Fluoride Synthesis | Aryltriazenes, DABSO, NFSI | Aryl Sulfonyl Fluorides | Catalyst-free, one-pot, operationally simple. | bohrium.com |

| Biginelli Reaction | Aldehyde, β-Keto Ester, Urea/Thiourea | Dihydropyrimidinones/thiones | Creates core structure for further modification. | beilstein-journals.org |

Synthesis of this compound Derivatives

The synthesis of derivatives is crucial for tuning the properties of the core molecule for various applications, such as in the development of chemical probes. researchgate.net This can be achieved by either modifying the pyrimidine ring itself or by introducing a variety of substituents onto the ring.

Post-condensation modifications of pyrimidine scaffolds are a powerful strategy for creating structural diversity. Starting from a common intermediate, various reactions can be employed to alter the heterocyclic core. For example, dihydropyrimidinethiones, synthesized via a Biginelli MCR, can be used as platforms for subsequent transformations. beilstein-journals.org

One such modification is the cycloaddition reaction. For instance, treatment of a dihydropyrimidinethione with 2-bromoacetophenone (B140003) can lead to the formation of a fused thiazolopyrimidine ring system. beilstein-journals.org This changes the fundamental bicyclic structure, providing access to a different class of heterocyclic compounds while retaining substituents from the initial MCR. beilstein-journals.org

The introduction of diverse substituents onto a pre-formed this compound scaffold is a common and effective strategy for generating analogues. Modern cross-coupling reactions are particularly well-suited for this purpose.

Using intermediates from a Biginelli reaction, where a fluorous sulfonyl group acts as both a phase tag for purification and a cleavable linker, allows for efficient derivatization via Suzuki coupling. beilstein-journals.org Dihydropyrimidinethiones can first be converted to 2-aryl-1,6-dihydropyrimidines through a Liebeskind–Srogl coupling reaction. beilstein-journals.org Subsequently, fused thiazolopyrimidine intermediates can be coupled with a wide range of boronic acids in a Suzuki reaction to yield biaryl-substituted thiazolopyrimidine derivatives. beilstein-journals.org This diversity-oriented synthesis approach, combining an MCR with post-condensation modifications, enables the rapid generation of a library of compounds with varied aryl substituents. beilstein-journals.org

| Starting Intermediate | Reaction Type | Modification Achieved | Resulting Structure | Reference |

|---|---|---|---|---|

| Dihydropyrimidinethione | Cycloaddition | Core Modification | Fused Thiazolopyrimidine | beilstein-journals.org |

| Dihydropyrimidinethione | Liebeskind–Srogl Coupling | Substituent Introduction | 2-Aryl-1,6-dihydropyrimidine | beilstein-journals.org |

| Thiazolopyrimidine | Suzuki Coupling | Substituent Introduction | Biaryl-substituted Thiazolopyrimidine | beilstein-journals.org |

Scaling up the synthesis of this compound and its analogues requires methodologies that are not only high-yielding but also efficient, safe, and practical for larger quantities. One-pot reactions are highly advantageous as they reduce the need for intermediate purification steps, saving time and resources. rsc.org

The catalyst-free, one-pot synthesis of sulfonyl fluorides from triazenes is a strong candidate for scale-up due to its operational simplicity and mild conditions, which enhance safety and reduce equipment costs. bohrium.com Similarly, the electrochemical synthesis of sulfonyl fluorides from thiols offers a sustainable and scalable alternative, avoiding the use of stoichiometric chemical oxidants. acs.org This method has been demonstrated on a 10 mmol scale, indicating its potential for larger preparative applications. acs.org

Reactivity Profiles and Mechanistic Investigations of Pyrimidine 2 Sulfonyl Fluoride

Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry and Pyrimidine-2-sulfonyl Fluoride (B91410)

Sulfur(VI)-Fluoride Exchange (SuFEx) is a click chemistry reaction that relies on the unique reactivity of the S(VI)-F bond. sigmaaldrich.comlatrobe.edu.au Sulfonyl fluorides, including pyrimidine-2-sulfonyl fluoride, are generally stable and resistant to hydrolysis but can react with nucleophiles under specific conditions. purdue.edurhhz.net This reactivity is harnessed in SuFEx chemistry for the formation of strong covalent bonds. nih.gov The high positive charge on the sulfur atom makes it susceptible to nucleophilic attack, a key feature of the SuFEx mechanism. nih.gov

The core of the SuFEx reaction involves a nucleophilic attack on the sulfur atom of the sulfonyl fluoride, which is followed by the elimination of a fluoride ion. purdue.eduresearchgate.net This process can proceed through either an SN2-type mechanism or an addition-elimination pathway. acs.orgoup.com For instance, the reaction of methanesulfonyl fluoride with methylamine (B109427) has been shown to follow an SN2-type pathway. acs.org In the context of this compound, the electron-withdrawing nature of the pyrimidine (B1678525) ring is expected to enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

The reaction is often facilitated by the formation of a hypervalent sulfur intermediate. nih.gov The stability of the resulting linkage contributes to the growing adoption of SuFEx in various chemical fields. acs.org

While sulfonyl fluorides are reactive, their reactions with certain nucleophiles, such as amines and alcohols, can be slow and may require activation. researchgate.net Several methods have been developed to activate the S(VI)-F bond and broaden the scope of SuFEx reactions.

Base-Mediated Activation: Tertiary amines like triethylamine (B128534) (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can act as catalysts. nih.govd-nb.info These bases can deprotonate the nucleophile, increasing its reactivity, or interact with the sulfonyl fluoride itself.

Lewis Acid Catalysis: Lewis acids, such as calcium triflimide (Ca(NTf₂)₂), have been shown to activate sulfonyl fluorides for reactions with amines. nih.govchemrxiv.org The combination of Ca(NTf₂)₂ and a base like DABCO can significantly accelerate the reaction, allowing it to proceed at room temperature. nih.govchemrxiv.org

Proximity-Enabled Reactivity: In biological systems, the binding of a sulfonyl fluoride-containing molecule to a protein can position the electrophile near a nucleophilic amino acid residue. This proximity effect can dramatically increase the reaction rate, leading to specific covalent modification. oup.comrsc.org

Table 1: Activation Methods for SuFEx Reactions

| Activation Method | Activator/Catalyst | Mechanism of Action | Reference |

|---|---|---|---|

| Base-Mediation | Triethylamine (Et₃N), DBU | Deprotonation of nucleophile or interaction with sulfonyl fluoride. | nih.govd-nb.info |

| Lewis Acid Catalysis | Calcium triflimide (Ca(NTf₂)₂) / DABCO | Activation of the S(VI)-F bond. | nih.govchemrxiv.org |

| Proximity-Enabled | Protein Binding | Increases effective concentration of reactants. | oup.comrsc.org |

The kinetics of SuFEx reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For reactions in solution, the rate often follows second-order kinetics. d-nb.info However, in the context of protein modification, the kinetics can be more complex. rsc.org

The reaction often proceeds through a two-step mechanism:

Non-covalent binding: The sulfonyl fluoride-containing molecule first binds reversibly to the protein. rsc.orgnih.gov

Covalent bond formation: This is followed by the irreversible covalent reaction between the sulfonyl fluoride and a nucleophilic residue. rsc.orgnih.gov

Reactions with Biological Nucleophiles

The unique reactivity of sulfonyl fluorides makes them valuable tools for covalently modifying proteins. nih.gov They can react with a variety of nucleophilic amino acid residues, including lysine (B10760008) and tyrosine, often in a context-dependent manner. ucsf.edunih.gov

The ε-amino group of lysine is a potent nucleophile that can react with sulfonyl fluorides. enamine.netannualreviews.org This reaction has been exploited to develop covalent inhibitors and chemical probes for a variety of proteins, particularly kinases. ucsf.edunih.govcas.cn

Structure-based design has been instrumental in creating sulfonyl fluoride-containing molecules that selectively target lysine residues within protein binding sites. nih.govrsc.org For example, probes based on a pyrimidine 2-aminopyrazole scaffold have been designed to covalently modify a conserved catalytic lysine in the ATP-binding site of numerous kinases. ucsf.edunih.gov Crystallographic studies have confirmed the formation of a covalent bond between the sulfonyl group and the lysine side-chain amine. researchgate.netucsf.edu Despite the presence of other nucleophilic residues, these probes often show remarkable specificity for the targeted lysine. ucsf.edursc.org

Table 2: Examples of Lysine-Targeted Sulfonyl Fluoride Probes

| Probe Scaffold | Target Protein Class | Targeted Residue | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidine 2-aminopyrazole | Protein Kinases | Conserved Catalytic Lysine | High efficiency and specificity of labeling in live cells. | ucsf.edunih.gov |

| 5'-Fluorosulfonylbenzoyl adenosine (B11128) (FSBA) | ATP-binding proteins | Conserved Lysine | One of the early examples of a lysine-targeted covalent probe. | rsc.orgrsc.org |

The phenolic hydroxyl group of tyrosine can also act as a nucleophile, reacting with sulfonyl fluorides to form a stable sulfonate ester linkage. lifechemicals.comnih.gov While tyrosine is generally less nucleophilic than lysine or cysteine, its reactivity can be enhanced within the microenvironment of a protein's active site. nih.govmdpi.com

The rational design of sulfonyl fluoride probes to target specific tyrosine residues has been successfully demonstrated. nih.govresearchgate.net For instance, sulfonyl fluoride-containing inhibitors of the mRNA-decapping scavenger enzyme DcpS were designed to covalently modify specific tyrosine residues in the active site. nih.gov The proximity of basic amino acid residues, such as histidine and lysine, is thought to enhance the nucleophilicity of the target tyrosine. nih.gov This strategy has been used to develop chemical probes for target validation and to quantify drug occupancy in cells. nih.gov

Cysteine Arylation and Bioconjugation

This compound and its derivatives, particularly 2-sulfonylpyrimidines (2-SPs), have emerged as significant reagents for the S-arylation of cysteine residues in proteins, a key strategy in bioconjugation. nih.govresearchgate.netacs.org This class of compounds reacts with the thiol side chain of cysteine through a nucleophilic aromatic substitution (SNAr) mechanism, forming a stable thioether linkage. nih.govacs.orgresearchgate.net This process is advantageous for creating robust protein conjugates with applications in chemical biology and drug development. nih.govchemrxiv.org

The reactivity of 2-sulfonylpyrimidines can be precisely controlled by modifying the substituents on the pyrimidine ring. nih.govresearchgate.netacs.org Introducing electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), at the 5-position of the pyrimidine ring dramatically accelerates the reaction rate, in some cases by several orders of magnitude. nih.govacs.org Conversely, electron-donating groups decrease reactivity. nih.gov This tunable reactivity allows for the design of 2-SPs that can selectively target specific cysteine residues based on their local microenvironment and nucleophilicity within a protein. nih.govacs.orgresearchgate.net For example, a library of 2-SPs has been developed with reactivities spanning over nine orders of magnitude, enabling the fine-tuning of the reagent to match the reactivity of a particular cysteine. nih.govresearchgate.netacs.org

Research has demonstrated the successful and chemoselective arylation of cysteine residues in various proteins, including the tumor suppressor protein p53. nih.govresearchgate.netacs.org In studies with a mutant p53 (Y220C), 2-sulfonylpyrimidines were shown to selectively arylate solvent-exposed cysteine residues without affecting those that are sterically hindered or involved in zinc coordination. acs.org X-ray crystallography has confirmed the precise sites of arylation, providing definitive evidence of the reaction's specificity. nih.govresearchgate.netacs.org

Compared to other cysteine-modifying reagents like maleimides, 2-sulfonylpyrimidines offer the advantage of forming more stable conjugates. nih.gov The resulting thioether bond is significantly more resistant to cleavage than the adducts formed by Michael addition reactions with maleimides. nih.gov Furthermore, 2-SPs exhibit high chemoselectivity for cysteine over other nucleophilic amino acids. nih.govresearchgate.netacs.org

Interactive Data Table: Reactivity of 2-Sulfonylpyrimidine Derivatives with Glutathione (B108866) (GSH)

| Compound | Substituent at Position 5 | Rate Constant (k) at pH 7.0 (M⁻¹s⁻¹) |

| Unsubstituted | -H | ~1.2 x 10⁻² |

| Nitro-substituted | -NO₂ | Significantly increased (3.5 to 6 orders of magnitude) |

| Trifluoromethyl-substituted | -CF₃ | Significantly increased (up to 1000-fold) |

| Methoxy-substituted | -OCH₃ | Decreased |

This table summarizes the effect of different substituents on the reaction rate of 2-sulfonylpyrimidines with the model thiol, glutathione. The data highlights the tunable nature of these reagents for cysteine arylation.

Histidine Engagement

While cysteine is the primary target for many covalent modifiers, there is growing interest in developing reagents that can selectively engage other nucleophilic amino acids, such as histidine. nih.govrsc.org The imidazole (B134444) side chain of histidine is a good nucleophile and is often found in the binding sites of proteins. nih.govacs.org

Aryl sulfonyl fluorides, including this compound, have been shown to react with histidine residues, although this is less common than their reaction with cysteine. nih.govrsc.orgresearchgate.net The reaction with histidine also proceeds through a nucleophilic substitution mechanism, where the nitrogen of the imidazole ring attacks the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonyl-imidazole adduct. nih.govrsc.org

The reactivity of sulfonyl fluorides towards histidine is highly dependent on the specific protein context. nih.govacs.orgnih.gov Proximity and proper orientation of the sulfonyl fluoride warhead within the protein's binding pocket are crucial for the reaction to occur. rsc.orgnih.gov This "proximity-induced" reactivity allows for the development of highly selective covalent inhibitors that target specific histidine residues. rsc.org

For instance, sulfonyl fluoride-containing probes have been designed to target a specific histidine residue in the thalidomide (B1683933) binding site of the protein cereblon. nih.gov This demonstrates the potential of using sulfonyl fluorides for the site-selective modification of histidine. nih.gov In another study, a sulfonyl fluoride-based inhibitor was shown to covalently modify a non-catalytic histidine residue in cytosolic 5'-nucleotidase IIIB (cNIIIB), leading to a significant increase in inhibitor potency. rsc.org This was confirmed by mass spectrometry and 15N NMR experiments, providing strong evidence for the formation of a covalent bond between the inhibitor and His110. rsc.org

The ability to target histidine opens up new avenues for designing covalent drugs and chemical probes for proteins where a reactive cysteine is not available in the binding site. nih.govrsc.org

Proposed Reaction Mechanisms for Biological Interactions

The primary reaction mechanism for the interaction of this compound and its derivatives with biological nucleophiles, such as cysteine and histidine, is a nucleophilic aromatic substitution (SNAr). acs.orgnih.gov

For cysteine arylation , the mechanism involves the following steps:

Deprotonation: The thiol side chain of the cysteine residue is deprotonated to form the more nucleophilic thiolate anion. This process is pH-dependent, with higher pH favoring the formation of the thiolate. acs.org

Nucleophilic Attack: The thiolate anion attacks the electron-deficient C2 position of the pyrimidine ring. acs.orgnih.gov

Formation of a Meisenheimer-Jackson Complex: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer-Jackson complex. acs.org Density functional theory (DFT) calculations support the formation of this stabilized intermediate. acs.org

Elimination of the Leaving Group: The sulfinate leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored, resulting in the formation of a stable S-heteroarylated cysteine residue. acs.orgnih.gov

For histidine engagement , the proposed mechanism is analogous, with the nucleophilic nitrogen atom of the imidazole ring acting as the attacking nucleophile. nih.govrsc.org The reaction proceeds via a similar SNAr pathway, leading to the formation of a stable sulfonyl-imidazole bond. rsc.org The key difference lies in the generally lower nucleophilicity of the histidine side chain compared to the cysteine thiolate, which often necessitates "proximity-induced" reactivity, where the binding of the molecule to the protein correctly positions the sulfonyl fluoride for attack by the histidine. rsc.orgnih.gov

The reactivity of the sulfonyl fluoride group is crucial. nih.govacs.org It is a potent electron-withdrawing group, which activates the pyrimidine ring for nucleophilic attack, and it is also an excellent leaving group. nih.govacs.org This combination of properties makes pyrimidine-2-sulfonyl fluorides effective and versatile reagents for covalent modification of proteins.

Computational and Spectroscopic Characterization of Pyrimidine 2 Sulfonyl Fluoride

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of pyrimidine-based compounds. physchemres.org These methods allow for the detailed exploration of geometrical structures, electronic properties, and reaction mechanisms at the atomic level. physchemres.org

Geometrical Structure Optimization

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyrimidine (B1678525) derivatives, these calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which often show good correlation with experimental data obtained from techniques like X-ray crystallography. researchgate.net For instance, studies on related diaminopyrimidine sulfonate derivatives have demonstrated a close correspondence between theoretically calculated and experimentally determined structural parameters. researchgate.net This optimization process is fundamental for understanding the molecule's shape and how it might interact with biological targets.

Electronic Structure and Reactivity Predictions

DFT calculations provide valuable information about the electronic properties of pyrimidine-2-sulfonyl fluoride (B91410), which are key to understanding its reactivity. dergipark.org.tr Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in predicting the molecule's ability to donate or accept electrons in a chemical reaction. jchemrev.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visualizes the charge distribution across the molecule. researchgate.net It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions. researchgate.net For pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group are typically identified as electron-rich regions, making them susceptible to electrophilic attack. researchgate.netnih.gov

Global reactivity descriptors, such as hardness, softness, chemical potential, and the electrophilicity index, can also be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Mechanistic Insights from Computational Modeling

Computational modeling using DFT can elucidate the mechanisms of chemical reactions involving pyrimidine-2-sulfonyl fluoride. By calculating the energy profiles of reaction pathways, researchers can identify transition states and determine the activation energies required for a reaction to occur. This is particularly useful for understanding how these compounds interact with biological molecules, such as enzymes or proteins. For example, computational studies on 2-sulfonylpyrimidines have highlighted a significantly lower activation energy for the attack by a thiol group compared to their 2-halo counterparts, which aligns with experimental observations of their reactivity. acs.org This kind of mechanistic insight is invaluable for the rational design of more potent and selective inhibitors.

Molecular Docking Studies in Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a target protein. This method is crucial in drug discovery for identifying potential binding sites and understanding the nature of the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For pyrimidine derivatives, docking studies have been instrumental in explaining their biological activity. For instance, a study on a pyrimidine derivative showed that it could bind to the active sites of Topoisomerase II and HSP90, two important cancer targets, in an inhibitory manner. nih.gov The docking results revealed specific hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. Similarly, in another study, the pyrimidine moiety of a modified cysteine residue was found to be stabilized by hydrogen bonds with the backbone amide of a neighboring amino acid and the imidazole (B134444) group of a histidine residue. acs.org These detailed interaction maps from docking studies guide the optimization of lead compounds to enhance their binding affinity and selectivity.

Spectroscopic Analysis Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are essential experimental methods for confirming the structure and assessing the purity of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR: Proton NMR provides information about the number and chemical environment of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in a ¹H NMR spectrum help to identify the different types of protons and their connectivity.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

¹⁹F NMR: Fluorine-19 NMR is particularly important for fluorine-containing compounds like this compound. It provides direct evidence for the presence of the fluorine atom and can give insights into its electronic environment and coupling with neighboring nuclei.

The combination of these NMR techniques provides a comprehensive picture of the molecular structure, confirming the successful synthesis of the target compound and its purity. The experimental NMR data can also be compared with theoretical chemical shifts calculated using DFT methods for further validation of the structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. While specific, experimentally-derived IR spectra for this compound are not widely published, the expected characteristic absorption bands can be inferred from the analysis of its constituent parts: the pyrimidine ring and the sulfonyl fluoride group.

The pyrimidine ring, an aromatic heterocycle, exhibits several characteristic vibrations. These include C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region, and C=N and C=C ring stretching vibrations which appear in the 1600-1400 cm⁻¹ range. chemicalbook.comnih.gov Ring breathing vibrations and C-H in-plane and out-of-plane bending vibrations also produce characteristic signals in the fingerprint region (below 1400 cm⁻¹). nih.gov

The sulfonyl fluoride (-SO₂F) group is expected to show strong, characteristic absorption bands. By analogy with similar sulfonyl halides and sulfuryl fluoride (SO₂F₂), the asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated to be prominent. nist.gov For sulfuryl fluoride, these bands appear at approximately 1502 cm⁻¹ (asymmetric) and 1269 cm⁻¹ (symmetric) in the gas phase. nist.gov In this compound, these values would be shifted due to the electronic influence of the pyrimidine ring. Furthermore, the S-F stretching vibration would also be present, typically occurring in the 800-600 cm⁻¹ region.

Combining these observations, the IR spectrum of this compound is predicted to be characterized by the superposition of the pyrimidine ring modes and the strong absorptions of the sulfonyl fluoride group.

Mass Spectrometry (MS) and LC-MS/MS Analysis of Adducts

Mass spectrometry (MS) is a critical tool for determining the molecular weight and structure of this compound and for characterizing its covalent adducts with biomolecules. The monoisotopic mass of the parent molecule is 161.98993 Da. uni.lu

Predicted Mass Spectrometry Data

Computational tools can predict the mass-to-charge ratio (m/z) and collision cross-section (CCS) values for various adducts of this compound that are commonly observed in electrospray ionization mass spectrometry (ESI-MS). These predicted values are essential for identifying the compound in complex mixtures. uni.lu

| Adduct Type | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 162.99721 | 125.6 |

| [M+Na]⁺ | 184.97915 | 136.4 |

| [M+K]⁺ | 200.95309 | 134.1 |

| [M+NH₄]⁺ | 180.02375 | 144.2 |

| [M-H]⁻ | 160.98265 | 126.1 |

| [M+HCOO]⁻ | 206.98813 | 142.2 |

Data sourced from PubChem. uni.lu

LC-MS/MS Analysis of Covalent Adducts

A key application of this compound and related compounds is in covalent inhibitor development, where the sulfonyl fluoride moiety acts as a reactive electrophile for specific nucleophilic amino acid residues in proteins. LC-MS/MS is the definitive method for confirming the formation of such covalent adducts.

Research on related 2-sulfonylpyrimidine derivatives has demonstrated their ability to act as covalent inhibitors. acs.org The proposed mechanism involves a nucleophilic aromatic substitution (SNAᵣ) reaction. acs.org In this mechanism, a nucleophilic residue from a protein, such as a cysteine thiol, attacks the C2 position of the pyrimidine ring. This leads to the displacement of the corresponding sulfinate as a leaving group and the formation of a stable, covalent thioether bond between the protein and the pyrimidine scaffold. acs.org

Intact protein mass spectrometry can be used to observe the mass shift corresponding to the addition of the inhibitor fragment. For example, in studies of Werner syndrome protein (WRN), researchers used mass spectrometry to detect the unmodified protein alongside the mono-alkylated protein, confirming the covalent modification. acs.org Further analysis by LC-MS/MS after proteolytic digestion can pinpoint the exact site of modification by identifying the specific peptide fragment that carries the adducted mass.

Structure Activity Relationships Sar in Pyrimidine 2 Sulfonyl Fluoride Research

Impact of Substituents on Pyrimidine (B1678525) Ring on Reactivity and Biological Activity

The electronic properties of substituents on the pyrimidine ring play a pivotal role in modulating the reactivity of pyrimidine-2-sulfonyl fluorides. The introduction of electron-withdrawing groups (EWGs) generally enhances the electrophilicity of the C2 position, leading to an increased reaction rate with nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity.

Research has demonstrated that substitution at the 5-position of the pyrimidine ring has the most significant impact on reactivity. Strong mesomeric acceptor (-M) groups like nitro (-NO₂) and carboxylate (-COOMe), as well as inductive acceptor (-I) groups such as trifluoromethyl (-CF₃), can drastically increase the reaction rate by several orders of magnitude compared to the unsubstituted parent compound. For instance, a 5-COOMe derivative was found to be over 800,000 times more reactive than the unsubstituted pyrimidine-2-sulfonyl fluoride (B91410). In contrast, strong mesomeric donor (+M) groups like amino (-NH₂) and methoxy (B1213986) (-OMe) at the same position can completely deactivate the compound towards nucleophilic attack. nih.govacs.org

The position of the substituent is also a critical determinant of its effect. For example, a trifluoromethyl group at the 6-position of the pyrimidine ring is a key driver of both reactivity towards the target protein and instability towards low-molecular-weight thiols. researchgate.net Furthermore, the introduction of a sulfonamide group has been shown to improve the binding affinity to target enzymes like WRN helicase, thereby increasing potency against cancer cells. acs.org The replacement of the pyrimidine ring with other electron-deficient heterocycles, such as pyridine (B92270) or triazine, can also lead to a significant loss of activity, highlighting the privileged nature of the pyrimidine scaffold. researchgate.net

Table 1: Impact of Pyrimidine Ring Substituents on Reactivity

| Substituent at Position 5 | Substituent Type | Relative Reactivity | Reference |

|---|---|---|---|

| -H | Neutral | Baseline | |

| -NO₂ | Strong EWG (-M) | Drastically Increased | |

| -COOMe | Strong EWG (-M) | Drastically Increased (>800,000x) | |

| -CF₃ | EWG (-I) | Significantly Increased | |

| -NH₂ | Strong EDG (+M) | Deactivated | nih.govacs.org |

| -OMe | Strong EDG (+M) | Deactivated | nih.govacs.org |

Influence of Sulfonyl Fluoride Orientation on Target Engagement

The spatial orientation of the sulfonyl fluoride warhead is a critical factor for effective target engagement and covalent modification of proteins. The positioning of the sulfonyl fluoride group relative to the recognition scaffold of the inhibitor determines its proximity and trajectory towards a targetable nucleophilic amino acid residue within the protein's binding site.

Studies on kinase inhibitors have shown that the orientation of a phenylsulfonyl fluoride substituent can be rationally designed to target specific residues. By analyzing the crystal structures of inhibitors bound to various kinases, researchers have determined that a short linker of 3–5 Å attached to the C2 position of the pyrimidine ring can optimally position a phenylsulfonyl fluoride for reaction with a catalytic lysine (B10760008) residue. nih.govacs.org

Furthermore, the substitution pattern on an aromatic ring carrying the sulfonyl fluoride can direct the warhead to different amino acids. For example, in the case of DcpS, an mRNA-decapping scavenger enzyme, an inhibitor with an ortho- or meta-substituted sulfonyl fluoride reacted with Tyr113, whereas the para-substituted analogue covalently modified a different residue, Tyr143. rsc.org This demonstrates that subtle changes in the warhead's orientation can lead to distinct labeling patterns. However, a suboptimal orientation, such as a meta-substituted sulfonyl fluoride in a different kinase probe, can result in significantly reduced labeling efficiency, with only about 30% of the target protein being modified compared to quantitative labeling with optimally positioned warheads. nih.govresearchgate.net

Table 2: Influence of Sulfonyl Fluoride Orientation on Target Modification

| Scaffold | Sulfonyl Fluoride Position | Target Protein | Targeted Residue | Outcome | Reference |

|---|---|---|---|---|---|

| Pyrimidine 3-aminopyrazole | Optimally positioned via C2 linker | SRC Kinase | Catalytic Lysine | Quantitative Labeling | nih.govresearchgate.net |

| Pyrimidine 3-aminopyrazole | Suboptimal meta-substitution | SRC Kinase | Catalytic Lysine | ~30% Labeling | nih.govresearchgate.net |

| DcpS Inhibitor | ortho or meta on phenyl ring | DcpS | Tyr113 | Covalent Modification | rsc.org |

| DcpS Inhibitor | para on phenyl ring | DcpS | Tyr143 | Covalent Modification | rsc.org |

Comparative Analysis with Other Electrophilic Warheads

Pyrimidine-2-sulfonyl fluorides have emerged as a valuable class of electrophilic warheads, offering a distinct reactivity profile compared to other commonly used electrophiles in covalent drug discovery. A direct comparison reveals significant differences in reactivity, selectivity, and stability.

In a comparative study, pyrimidine-2-sulfonyl fluorides were benchmarked against a diverse set of cysteine-reactive warheads. nih.govacs.org Strikingly, under the same assay conditions, representative acrylamides, boronates, epoxides, electrophilic ketones, and β-lactams showed no observable reactivity. nih.govacs.org While N-benzylmaleimide reacted rapidly, it produced a heterogeneous mixture of products. nih.gov

Compared to other arylating agents, 2-methylsulfonylbenzothiazole (MSBT) was found to be approximately 20 times more reactive than an unsubstituted pyrimidine-2-sulfonyl fluoride while maintaining specificity. nih.govacs.org Other heteroaryl sulfones, such as those based on tetrazole and oxadiazole scaffolds, also exhibited high reactivity. nih.govacs.org However, pyrimidine-2-sulfonyl fluorides offer a unique advantage in their tunable reactivity. By modulating the substituents on the pyrimidine ring, their reactivity can be finely controlled over nine orders of magnitude. researchgate.net

Sulfonyl fluorides, in general, are more resistant to hydrolysis and reduction compared to sulfonyl chlorides, making them more stable for biological applications. nih.gov While acrylamides are a dominant class of covalent warheads, they offer limited opportunities to modify their electrophilicity through simple structural changes. researchgate.net In contrast, the reactivity of pyrimidine-2-sulfonyl fluorides can be predictably modulated, allowing for the design of inhibitors with optimized target residence time and reduced off-target effects. nih.gov

Table 3: Comparative Reactivity of Electrophilic Warheads

| Electrophilic Warhead | Reactivity vs. Unsubstituted this compound | Specificity | Reference |

|---|---|---|---|

| Acrylamide | No observable reactivity | - | nih.govacs.org |

| Boronate | No observable reactivity | - | nih.govacs.org |

| N-benzylmaleimide | Much higher | Low (heterogeneous products) | nih.gov |

| 2-Methylsulfonylbenzothiazole (MSBT) | ~20x higher | High | nih.govacs.org |

Fine-Tuning Reactivity through Structural Modulation

The reactivity of pyrimidine-2-sulfonyl fluorides can be meticulously controlled through various structural modifications beyond simple ring substitution. This allows for the rational design of covalent probes and inhibitors with tailored reactivity profiles to suit specific biological targets and environments.

One effective strategy is the modification of the exocyclic leaving group. Replacing the sulfone with a sulfonamide has been shown to fine-tune reactivity. nih.gov For instance, in the development of inhibitors for Werner syndrome (WRN) helicase, 2-sulfonamide pyrimidine analogues were found to be significantly more potent than their 2-sulfonylpyrimidine counterparts. nih.gov Kinetic studies indicated that this increased potency was largely driven by an enhanced binding affinity for the target protein rather than an increase in chemical reactivity. nih.gov

Another powerful approach is the alteration of the heteroaromatic system. While the pyrimidine ring is often optimal, replacing it with other heterocycles can have a profound effect on reactivity. For example, substitution of the pyrimidine ring with a 1,4-pyrazine completely abrogated the arylation of glutathione (B108866) under the same conditions. nih.gov Conversely, incorporating the sulfonyl fluoride into other electron-deficient aromatic systems can lead to a significant acceleration in reaction rates. The ability to modulate reactivity through these structural changes provides a valuable tool for designing covalent inhibitors with a desired balance of potency and selectivity.

Table 4: Fine-Tuning Reactivity through Structural Modulation

| Structural Modification | Example | Effect on Reactivity | Reference |

|---|---|---|---|

| Leaving Group Modification | |||

| Sulfone to Sulfonamide | WRN Helicase Inhibitors | Increased potency via enhanced binding affinity | nih.gov |

| Heteroaromatic System Alteration | |||

| Pyrimidine to 1,4-Pyrazine | Glutathione Arylation | Abrogated reactivity | nih.gov |

| Introduction of electron-deficient aromatic systems | - | Up to 1000-fold rate acceleration |

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The demand for pyrimidine-2-sulfonyl fluorides has spurred the development of innovative and environmentally friendly synthetic methods. Traditional routes often involve harsh reagents and produce significant waste. osaka-u.ac.jpeurekalert.org Current research is focused on creating more sustainable and efficient pathways.

A notable advancement is the electrochemical synthesis of sulfonyl fluorides from thiols or disulfides using potassium fluoride (B91410) (KF) as an inexpensive and safe fluoride source. acs.orgacs.orgnih.gov This method avoids the use of stoichiometric oxidants and proceeds under mild conditions, offering a broad substrate scope. acs.org For instance, the electrochemical oxidative coupling of 2-mercapto-4,6-dimethylpyrimidine with KF has been shown to be highly effective. acs.org

Another promising approach involves the one-pot, palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. rsc.orgnih.gov This process utilizes DABSO as a sulfur dioxide source, followed by in situ treatment with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). rsc.orgnih.gov While this method has proven efficient for many heteroaromatics, some nitrogen-containing heterocycles like pyrimidines have presented challenges. rsc.orgnih.gov

Researchers are also exploring direct methods for the synthesis of sulfonyl fluorides. mdpi.com These approaches, which constitute an elegant way to access these compounds, are particularly attractive for late-stage functionalization in drug discovery. mdpi.com The development of these novel synthetic routes is crucial for making pyrimidine-2-sulfonyl fluoride and its analogs more accessible for a wide range of applications.

Table 1: Comparison of Synthetic Routes for Sulfonyl Fluorides

| Method | Starting Materials | Key Reagents | Advantages | Challenges |

| Electrochemical Synthesis | Thiols, Disulfides | Potassium Fluoride (KF) | Mild conditions, environmentally benign, cost-effective fluoride source. acs.orgacs.org | Scalability for industrial applications may require further optimization. |

| Palladium-Catalyzed Synthesis | Aryl Bromides | DABSO, NFSI, Palladium catalyst | One-pot procedure, good for many heteroaromatics. rsc.orgnih.gov | Recalcitrant with some nitrogen-containing heterocycles like pyrimidines. rsc.orgnih.gov |

| Direct Synthesis from Sulfonamides | Sulfonamides | Pyrylium tetrafluoroborate, MgCl2, KF | High chemoselectivity, suitable for complex structures. mdpi.com | May require specific activating agents. |

Expansion of Biological Target Scope for this compound Probes

Initially recognized for their ability to target serine proteases, this compound probes are now being explored for their reactivity with a broader range of amino acid residues. rsc.orgrsc.org This expansion of the target scope is significantly advancing the field of covalent inhibitor discovery. rsc.org

Unlike traditional covalent warheads that primarily target cysteine, sulfonyl fluorides have demonstrated the ability to modify tyrosine, lysine (B10760008), histidine, serine, and threonine residues. rsc.org This versatility allows for the targeting of a wider array of proteins that may lack a reactive cysteine in their binding sites. rsc.org For example, this compound derivatives have been successfully used to target a conserved lysine residue in the ATP-binding site of a broad spectrum of kinases. nih.govucsf.edu

The context-dependent reactivity of sulfonyl fluorides is a key feature driving this expansion. rsc.orgnih.gov The specific amino acid that is modified depends on the protein's local environment and the structure of the probe. This has been demonstrated in studies where sulfonyl fluoride probes selectively labeled functional tyrosine residues in glutathione (B108866) transferases. nih.gov Furthermore, these probes have been utilized to inhibit protein-protein interactions (PPIs), as seen in the targeting of a tyrosine residue in the transcriptional repressor B-cell lymphoma 6 (BCL6). rsc.org The ability to target a diverse set of nucleophilic amino acids opens up new avenues for developing covalent probes for a vast number of previously "undruggable" proteins. rsc.org

Integration with Advanced Screening and Proteomic Platforms

The unique reactivity of this compound is being leveraged in conjunction with advanced screening and proteomic platforms to accelerate ligand discovery and target identification. rsc.orgnih.gov These integrated approaches are proving to be powerful tools in chemical biology.

Chemoproteomic platforms, which utilize chemical probes to study protein function in complex biological systems, have greatly benefited from the development of this compound-based probes. nih.gov For instance, a clickable this compound probe, XO44, has been used for broad-spectrum kinase profiling in live cells, enabling the quantification of inhibitor engagement with numerous endogenous kinases. nih.govucsf.edu This allows for a more accurate assessment of a drug's selectivity and potential off-target effects.

Furthermore, sulfonyl fluoride-containing fragments are being employed in high-throughput screening campaigns to identify novel covalent ligands. nih.gov By screening libraries of these reactive fragments against purified proteins or cell lysates and analyzing the results with mass spectrometry, researchers can rapidly identify "hits" that covalently modify a protein of interest. nih.gov This approach has been successful in identifying covalent ligands for proteins that lack a catalytic nucleophilic amino acid, highlighting the potential of sulfonyl fluorides to target residues in binding pockets. nih.gov The integration of this compound probes with these advanced platforms is expected to continue to yield valuable insights into protein function and drive the discovery of new therapeutic agents. rsc.org

Exploration in New Therapeutic Modalities beyond Traditional Inhibition

The application of this compound is extending beyond its role as a traditional enzyme inhibitor. Researchers are now exploring its use in innovative therapeutic modalities, such as targeted protein degradation. nih.gov

The development of covalent inhibitors based on the 2-sulfonylpyrimidine scaffold has shown promise for challenging therapeutic targets. For example, covalent inhibitors of the Werner syndrome (WRN) helicase, which is a synthetic lethal target in certain cancers, have been developed using a 2-sulfonylpyrimidine core. nih.govacs.org These inhibitors have demonstrated the potential to be adapted for different therapeutic approaches, including targeted protein degradation. nih.gov

The ability of sulfonyl fluorides to form stable covalent bonds with their target proteins makes them attractive warheads for the design of proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders. By linking a this compound-based ligand to an E3 ligase-recruiting moiety, it is possible to induce the degradation of a specific target protein. This approach offers a powerful strategy to eliminate disease-causing proteins rather than simply inhibiting their function. The exploration of pyrimidine-2-sulfonyl fluorides in these novel therapeutic modalities is a rapidly evolving area of research with the potential to deliver transformative new medicines. acs.org

Synergistic Approaches Combining Synthetic and Computational Design

The development of novel this compound-based probes and inhibitors is increasingly benefiting from a synergistic approach that combines synthetic chemistry with computational design. rsc.orgresearchgate.net This integrated strategy allows for a more rational and efficient discovery process.

Computational methods, such as covalent docking and molecular dynamics simulations, are being used to predict the binding modes and reactivity of this compound derivatives with their protein targets. rsc.orgresearchgate.net These in silico studies can guide the design of new compounds with improved potency and selectivity. For example, covalent docking of a library of accessible sulfonyl fluorides against the S1 pocket of trypsin was used to identify promising candidates for synthesis and experimental testing. rsc.org

The insights gained from computational studies can then inform the synthetic strategy, allowing chemists to focus their efforts on the most promising scaffolds. researchgate.net Conversely, the experimental data from the biological evaluation of synthesized compounds can be used to refine and validate the computational models, creating a feedback loop that accelerates the design-make-test-analyze cycle. This synergy between synthetic and computational approaches is crucial for navigating the vast chemical space and for the rational design of next-generation this compound-based chemical tools and therapeutics. researchgate.net

Q & A

Q. What are the key considerations for synthesizing pyrimidine-2-sulfonyl fluoride in a laboratory setting?

this compound is typically synthesized via sulfonylation reactions using pyrimidine derivatives and sulfonyl fluoride precursors. Methodologically, researchers should optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side reactions like hydrolysis. For example, anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) are critical to preserve the sulfonyl fluoride group’s reactivity. Characterization via NMR and LC-MS is essential to confirm purity and structural integrity .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability studies should include pH-dependent hydrolysis assays (e.g., buffered solutions from pH 2–10) and thermal stability tests (e.g., TGA/DSC). For instance, this compound may hydrolyze rapidly in alkaline conditions due to nucleophilic attack on the sulfonyl fluoride group. Researchers should use kinetic monitoring (UV-Vis or NMR) to quantify degradation rates and identify stable storage conditions (e.g., inert atmospheres, low temperatures) .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

A combination of NMR, NMR, and high-resolution mass spectrometry (HRMS) is recommended for structural confirmation. X-ray crystallography (as demonstrated in cobaltocenium-based sulfonyl fluoride studies) can resolve ambiguities in stereochemistry or bonding patterns. For purity assessment, HPLC with UV detection at 260–280 nm is effective .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in nucleophilic substitution reactions?

Contradictions in reactivity data often arise from solvent effects or competing reaction pathways. For example, in polar aprotic solvents (e.g., DMF), the sulfonyl fluoride group may exhibit enhanced electrophilicity, favoring SN2 mechanisms. Researchers should conduct comparative kinetic studies across solvents and use computational methods (DFT) to map transition states. Critical appraisal of prior studies for confounding variables (e.g., residual moisture) is essential .

Q. What strategies improve the selectivity of this compound in chemoproteomic applications?

To enhance selectivity, researchers can employ competitive labeling assays with thiol- or amine-containing nucleophiles. For instance, pre-incubation with cysteine-specific blocking agents (e.g., iodoacetamide) reduces off-target labeling. Quantitative proteomics (e.g., SILAC or TMT labeling) coupled with LC-MS/MS allows precise identification of binding partners. Method validation should include negative controls (e.g., fluorophore-tagged inactive analogs) .

Q. How can this compound be adapted for use in kinetic target-guided synthesis (KTGS)?

In KTGS, the compound’s sulfonyl fluoride group can act as an electrophilic warhead. Researchers should design fragment libraries with complementary nucleophiles (e.g., lysine or tyrosine residues) and use real-time NMR to monitor binding kinetics. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities and guide iterative optimization of fragment-linker combinations .

Q. What are the limitations of this compound in studying protein-ligand interactions via covalent docking?

Covalent docking requires accurate parameterization of the sulfonyl fluoride’s reactivity. Common pitfalls include overestimating bond formation rates due to static protein structures in silico. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations and experimental validation (e.g., mutagenesis of catalytic residues) are critical to address these limitations. Researchers should also cross-reference docking results with SPR (surface plasmon resonance) binding assays .

Methodological Frameworks for Addressing Challenges

- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with practical experimental setups .

- Data Contradiction Analysis : Apply systematic reviews (e.g., PRISMA guidelines) to identify biases in prior studies, such as unaccounted solvent effects or inconsistent purity thresholds .

- Synthesis Optimization : Use response surface methodology (RSM) or Design of Experiments (DoE) to model multi-variable interactions (e.g., temperature, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.